molecular formula C12H17NO4 B14370772 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]- CAS No. 91800-81-6

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-

Cat. No.: B14370772
CAS No.: 91800-81-6
M. Wt: 239.27 g/mol
InChI Key: MDGRKWSSMSPDCD-UHFFFAOYSA-N
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Description

7-Oxabicyclo[221]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]- is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of an oxabicycloheptene ring system, which imparts distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]- typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, furan can act as the diene, and maleic anhydride can serve as the dienophile . The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature settings to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields epoxides, while reduction with LiAlH4 produces alcohol derivatives.

Scientific Research Applications

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]- lies in its specific functional groups and reactivity. These features make it a valuable compound for targeted applications in synthetic chemistry and materials science.

Properties

CAS No.

91800-81-6

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

3-(tert-butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C12H17NO4/c1-12(2,3)13-10(14)8-6-4-5-7(17-6)9(8)11(15)16/h4-9H,1-3H3,(H,13,14)(H,15,16)

InChI Key

MDGRKWSSMSPDCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1C2C=CC(C1C(=O)O)O2

Origin of Product

United States

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